

# Spectroscopic Profile of 1,1,1-Trifluoro-N-phenylmethanesulfonamide: A Technical Guide

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## Compound of Interest

Compound Name: 1,1,1-Trifluoro-n-phenylmethanesulfonamide

Cat. No.: B1194102

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1,1,1-Trifluoro-N-phenylmethanesulfonamide** (CAS No. 456-64-4). Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the expected spectroscopic characteristics based on its chemical structure, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of sulfonamides. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound and related structures in a research and development setting.

## Compound Information

Property	Value	Source
IUPAC Name	1,1,1-Trifluoro-N-phenylmethanesulfonamide	[1]
Synonyms	N-Phenyltriflamide, Trifluoromethanesulfonanilide	[1]
CAS Number	456-64-4	[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>2</sub> S	[2]
Molecular Weight	225.19 g/mol	[2]
Melting Point	64-68 °C	

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1,1,1-Trifluoro-N-phenylmethanesulfonamide**. These predictions are based on the known spectral properties of the functional groups present in the molecule.

**Table 1: Predicted <sup>1</sup>H NMR Spectral Data (Solvent: CDCl<sub>3</sub>)**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20 - 7.40	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~7.50	Singlet (broad)	1H	N-H proton

**Table 2: Predicted <sup>13</sup>C NMR Spectral Data (Solvent: CDCl<sub>3</sub>)**

Chemical Shift (δ) ppm	Assignment
~120 (quartet, <sup>1</sup> JCF ≈ 320 Hz)	CF <sub>3</sub>
~125 - 135	Aromatic carbons (C <sub>6</sub> H <sub>5</sub> )

**Table 3: Predicted  $^{19}\text{F}$  NMR Spectral Data (Solvent:  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Assignment
~ -70 to -80	$\text{CF}_3$

**Table 4: Predicted IR Spectral Data**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3200 - 3300	Medium	N-H stretch
1350 - 1300	Strong	Asymmetric $\text{SO}_2$ stretch
1180 - 1160	Strong	Symmetric $\text{SO}_2$ stretch
1300 - 1100	Strong	C-F stretch
1600, 1490	Medium-Strong	Aromatic C=C stretch

**Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)**

m/z	Interpretation
225	$[\text{M}]^+$ (Molecular ion)
156	$[\text{M} - \text{CF}_3]^+$
92	$[\text{C}_6\text{H}_5\text{NH}]^+$
77	$[\text{C}_6\text{H}_5]^+$
69	$[\text{CF}_3]^+$

## Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of sulfonamides, which can be adapted for **1,1,1-Trifluoro-N-phenylmethanesulfonamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra to elucidate the molecular structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of the sample.
- Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition:

- Tune and shim the spectrometer for the specific probe and solvent.
- Acquire a standard one-dimensional  $^1\text{H}$  spectrum.
- Typical parameters:
  - Pulse angle: 30-45°
  - Acquisition time: 2-4 seconds
  - Relaxation delay: 1-5 seconds
  - Number of scans: 8-16
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm).

$^{13}\text{C}$  NMR Acquisition:

- Acquire a standard one-dimensional  $^{13}\text{C}$  spectrum with proton decoupling.

- Typical parameters:
  - Pulse angle: 30-45°
  - Acquisition time: 1-2 seconds
  - Relaxation delay: 2-5 seconds
  - Number of scans: 1024 or more, depending on sample concentration.
- Process the data similarly to the  $^1\text{H}$  spectrum.
- Reference the spectrum to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

#### $^{19}\text{F}$ NMR Acquisition:

- Acquire a one-dimensional  $^{19}\text{F}$  spectrum.
- Typical parameters are similar to  $^1\text{H}$  NMR, but with a different spectral width and center frequency appropriate for  $^{19}\text{F}$ .
- An external reference standard (e.g.,  $\text{CFCl}_3$ ) may be used.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum.
- Typical parameters:
  - Spectral range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of scans: 16-32
- The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS). PubChem indicates the existence of a GC-MS spectrum for this compound acquired on a Shimadzu QP2010 Ultra GC-MS<sup>[1]</sup>.

Sample Preparation (for LC-MS):

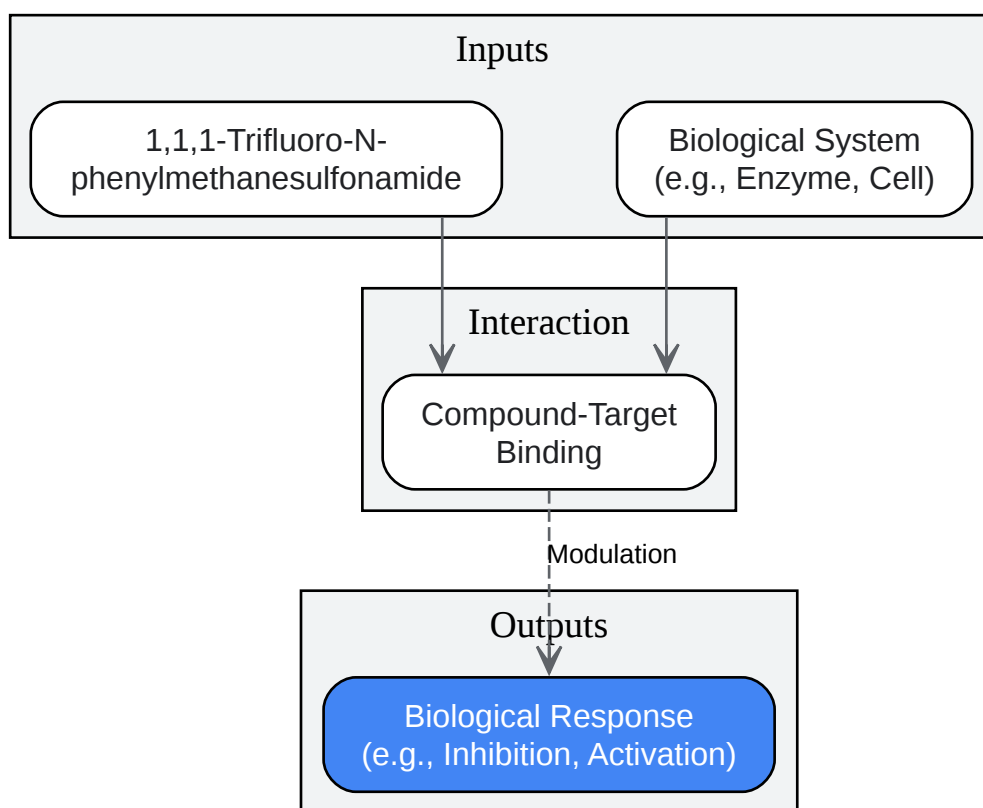
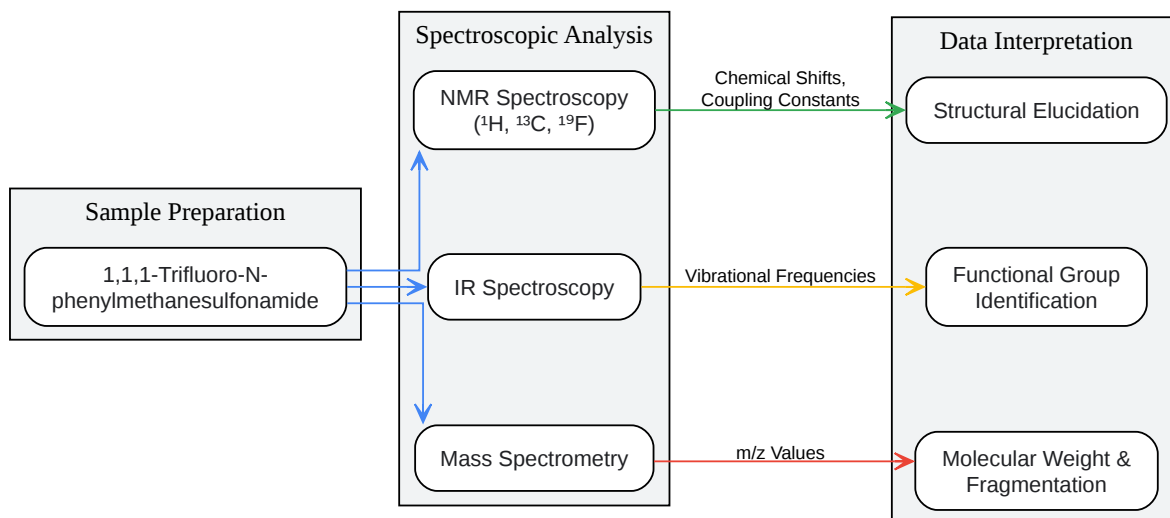
- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Filter the solution through a 0.22  $\mu\text{m}$  syringe filter if necessary.

LC-MS/MS Method for Sulfonamides:

- Liquid Chromatography:
  - Column: A suitable C18 reversed-phase column.
  - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Flow Rate: 0.2-0.5 mL/min.
- Injection Volume: 5-10  $\mu$ L.
- Mass Spectrometry (Tandem MS):
  - Ionization Mode: Positive electrospray ionization (ESI+).
  - Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for initial identification.
  - Parent Ion (for MS/MS):  $m/z$  226  $[M+H]^+$ .
  - Collision Energy: Optimized for the fragmentation of the parent ion.

## Visualizations



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## References

- 1. 1,1,1-Trifluoro-N-phenylmethanesulfonamide | C<sub>7</sub>H<sub>6</sub>F<sub>3</sub>NO<sub>2</sub>S | CID 68012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,1,1-Trifluoro-N-phenylmethanesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194102#spectroscopic-data-nmr-ir-ms-of-1-1-1-trifluoro-n-phenylmethanesulfonamide]

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